molecular formula C10H9ClN2O2 B6258744 2-aminoquinoline-6-carboxylic acid hydrochloride CAS No. 2710723-22-9

2-aminoquinoline-6-carboxylic acid hydrochloride

Cat. No.: B6258744
CAS No.: 2710723-22-9
M. Wt: 224.6
InChI Key:
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Description

2-aminoquinoline-6-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry, corrosion inhibition, and synthetic organic chemistry. The presence of both amino and carboxylic acid functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoquinoline-6-carboxylic acid hydrochloride typically involves the functionalization of quinoline derivatives. One common method is the Pfitzinger reaction, which involves the condensation of isatin with aniline derivatives in the presence of a base. Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ketones under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 or NaHSO4·SiO2 are preferred . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2-aminoquinoline-6-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as nitro, alkyl, or acyl groups .

Scientific Research Applications

2-aminoquinoline-6-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-aminoquinoline-6-carboxylic acid hydrochloride varies depending on its application:

    Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion.

    Biological Activity: In medicinal applications, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. .

Comparison with Similar Compounds

2-aminoquinoline-6-carboxylic acid hydrochloride can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wider range of chemical reactions and applications compared to its analogues.

Properties

CAS No.

2710723-22-9

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.6

Purity

95

Origin of Product

United States

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